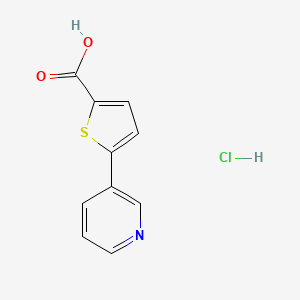
5-(Pyridin-3-yl)thiophene-2-carboxylic acid hydrochloride
Descripción general
Descripción
5-(Pyridin-3-yl)thiophene-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C10H8ClNO2S and its molecular weight is 241.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(Pyridin-3-yl)thiophene-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound is characterized by a thiophene ring substituted with a pyridine moiety and a carboxylic acid group. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially modulating signaling pathways critical in cancer and inflammatory diseases.
Antimicrobial Properties
Research indicates that compounds similar to 5-(Pyridin-3-yl)thiophene-2-carboxylic acid exhibit antimicrobial activity. For instance, thiophene derivatives have been shown to inhibit bacterial growth, suggesting that this compound may also possess similar properties .
Anticancer Activity
Studies have demonstrated that thiophene derivatives can inhibit the proliferation of cancer cells. For example, compounds containing the thiophene moiety have been identified as potent inhibitors of HCV NS5B polymerase, which is crucial for viral replication . This suggests that 5-(Pyridin-3-yl)thiophene-2-carboxylic acid could be explored further for its potential anticancer effects.
Anti-inflammatory Effects
Thiophene derivatives have shown promise in reducing inflammation. Research indicates that they can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory responses . The structure-activity relationship (SAR) studies suggest that modifications to the thiophene ring enhance anti-inflammatory activity.
Case Studies
- Antiviral Activity : A study highlighted the effectiveness of thiophene derivatives in inhibiting HCV replication in vitro. The results indicated that these compounds could serve as lead candidates for developing antiviral therapies .
- Inhibition of COX Enzymes : In a comparative study, several thiophene derivatives were tested for their COX inhibitory activity. The results showed IC50 values comparable to established anti-inflammatory drugs, indicating significant potential for therapeutic use .
Data Table: Biological Activities of this compound
Propiedades
IUPAC Name |
5-pyridin-3-ylthiophene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S.ClH/c12-10(13)9-4-3-8(14-9)7-2-1-5-11-6-7;/h1-6H,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYYXDUQASQOOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(S2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















